molecular formula C2BrClF2 B1218753 1-Bromo-1-chloro-2,2-difluoroethene CAS No. 758-24-7

1-Bromo-1-chloro-2,2-difluoroethene

Cat. No. B1218753
CAS RN: 758-24-7
M. Wt: 177.37 g/mol
InChI Key: NBYWEYFBDHRDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Bromo-1-chloro-2,2-difluoroethene and related compounds involves complex reactions that often yield fluorinated anesthetics or intermediates for producing other fluorine-containing compounds. For example, the use of 1-bromo-1-chloro-2,2,2-trifluoroethane as a building block for synthesizing fluorine compounds through organometallic and free radical reactions has been documented (Dmowski, 2011).

Molecular Structure Analysis

Investigations into the molecular structure of halogenated ethanes like 1-Bromo-1-chloro-2,2-difluoroethene often reveal insights into their conformational composition and the effects of halogen substitution. For instance, the structural analysis of halothane, a closely related compound, under high pressure has shown how fluorine substitution impacts molecular interactions and crystal packing (Olejniczak et al., 2009).

Chemical Reactions and Properties

1-Bromo-1-chloro-2,2-difluoroethene undergoes various chemical reactions, including electrophilic additions and substitutions, due to the presence of reactive halogen atoms. The compound's reactivity has been explored in the context of synthesizing conjugated dienes with terminal CF3 groups, illustrating its utility in organic synthesis (Ignatowska & Dmowski, 2006).

Scientific Research Applications

Application 1: Inhibitor for SARS-CoV-2

  • Summary of the Application : 1-Bromo-1-chloro-2,2-difluoroethene has been studied for its potential use as an inhibitor for SARS-CoV-2 .
  • Methods of Application : The study involved the investigation of the cycloadditions reactions of 1-bromo-4-vinylbenzene and 1-chloro-4-vinylbenzene with benzonitrile oxide under the molecular electron density theory (MEDT) at the B3LYP/6-311++G (d,p) computational level .
  • Results or Outcomes : The study concluded that 5-(p-bromophenyl)-3-phenyl-2-isoxazoline shows better interactions for the inhibition of SARS-CoV-2 in comparison to chloroquine .

Application 2: Solvent and Intermediate for Organic Synthesis

  • Summary of the Application : 1-Bromo-2-chloroethane is used as a solvent and as an intermediate for organic synthesis . It is also used as a fumigant .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications are dependent on the specific reactions or processes in which 1-Bromo-2-chloroethane is used .

Application 3: Building Blocks for Organic Synthesis

  • Summary of the Application : 1-Bromo-1-chloro-2,2-difluoroethene is used as a building block for organic synthesis .
  • Methods of Application : The compound is used in various reactions including transition metal-catalyzed coupling reactions, addition, elimination, and cycloaddition reactions .
  • Results or Outcomes : The outcomes of these applications are dependent on the specific reactions or processes in which 1-Bromo-1-chloro-2,2-difluoroethene is used .

Application 4: Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers

  • Summary of the Application : 1-Bromo-1-chloro-2,2-difluoroethene is used in the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers .
  • Methods of Application : The synthesis involves a base-mediated reaction between phenols and halothane .
  • Results or Outcomes : The outcomes of these applications are dependent on the specific reactions or processes in which 1-Bromo-1-chloro-2,2-difluoroethene is used .

Application 5: Synthesis of Trifluoromethyl and Difluoromethylene Motifs

  • Summary of the Application : 1-Bromo-1-chloro-2,2-difluoroethene is used in the construction of trifluoromethyl and difluoromethylene motifs . Such structures have been found in several multifunctional materials and biologically important molecules .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications are dependent on the specific reactions or processes in which 1-Bromo-1-chloro-2,2-difluoroethene is used .

Application 6: Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers

  • Summary of the Application : 1-Bromo-1-chloro-2,2-difluoroethene is used in the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers .
  • Methods of Application : The synthesis involves a base-mediated reaction between phenols and halothane .
  • Results or Outcomes : The outcomes of these applications are dependent on the specific reactions or processes in which 1-Bromo-1-chloro-2,2-difluoroethene is used .

properties

IUPAC Name

1-bromo-1-chloro-2,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrClF2/c3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYWEYFBDHRDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226712
Record name 1,1-Difluoro-2-bromo-2-chloroethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1-chloro-2,2-difluoroethene

CAS RN

758-24-7
Record name 1-Bromo-1-chloro-2,2-difluoroethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Difluoro-2-bromo-2-chloroethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Difluoro-2-bromo-2-chloroethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-1-chloro-2,2-difluoroethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-DIFLUORO-2-CHLORO-2-BROMOETHYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0938Q37MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7
Citations
RG Eckenhoff, FJ Knoll, EP Greenblatt… - Journal of medicinal …, 2002 - ACS Publications
The inhaled anesthetics are low affinity volatile compounds whose mechanism of action remains unclear, in part due to the difficulty of determining their binding targets. Photolabeling …
Number of citations: 22 pubs.acs.org
A Ando, J Takahashi, Y Nakamura, N Maruyama… - Journal of fluorine …, 2003 - Elsevier
The reaction of halothane, 2-bromo-2-chloro-1,1,1-trifluoroethane (1), with aldehydes and ketones in the presence of bases was found to give 1-alkyl- or 1-aryl-2-bromo-2-chloro-3,3,3-…
Number of citations: 13 www.sciencedirect.com
MW Anders - Chemical Research in Toxicology, 2008 - ACS Publications
The concept that reactive intermediate formation during the biotransformation of drugs and chemicals is an important bioactivation mechanism was proposed in the 1970s and is now …
Number of citations: 61 pubs.acs.org
A Uyanık, IL Marr - Journal of Chromatography B: Biomedical Sciences …, 1998 - Elsevier
Thermal stability of pressurised ready-to-use volatile liquid anaesthetic mixtures (halothane, isoflurane and enflurane) in Entonox (commercially available premixed 50% N 2 O, 50% O …
Number of citations: 2 www.sciencedirect.com
K Uneyama, T Yamazaki - Journal of Fluorine Chemistry, 2017 - Elsevier
Introduction of fluorine atoms or fluorine-containing groups are recognized as one of the extremely important methods for endowing special properties due to this specific atoms, and …
Number of citations: 14 www.sciencedirect.com
B Testa, SD Kraemer - Chemistry & biodiversity, 2008 - Wiley Online Library
This review continues a general presentation of the metabolism of drugs and other xenobiotics begun in three recent issues of Chemistry & Biodiversity. The present Part is dedicated to …
Number of citations: 120 onlinelibrary.wiley.com
VG Nenajdenko, VM Muzalevskiy, AV Shastin - Chemical reviews, 2015 - ACS Publications
Fluorinated compounds attracted remarkable interest in recent decades. 1 Unique complex of physicochemical and biological properties provided by incorporation of fluorine or …
Number of citations: 133 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.